![molecular formula C32H24F3NO3S B2454352 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate CAS No. 76017-52-2](/img/structure/B2454352.png)
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a heterocyclic compound that contains a quinoline ring and two phenyl rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is not fully understood. However, studies have shown that this compound has the ability to bind to metal ions, such as copper and zinc, and form stable complexes. These complexes can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been shown to have no significant toxic effects on biological systems. However, studies have shown that this compound can interact with metal ions and affect their biological functions. For example, 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase.
実験室実験の利点と制限
One advantage of using 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate in scientific research is its high sensitivity and selectivity for metal ion detection. 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate can detect metal ions at low concentrations, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is its potential interference with other fluorescent probes and dyes.
将来の方向性
There are several future directions for the study of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate. One potential application is the development of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate-based fluorescent probes for the detection of metal ions in living cells and tissues. Another direction is the development of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate-based photosensitizers for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate and its effects on biological systems.
Conclusion
In conclusion, 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is a unique compound that has gained significant attention in scientific research due to its potential applications in materials science, metal ion detection, and photodynamic therapy. The synthesis of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been achieved using various methods, and its mechanism of action and physiological effects have been studied. While there are limitations to its use in scientific research, 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has several advantages, and there are many future directions for its study.
合成法
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate can be synthesized using several methods, including the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde, followed by reaction with trifluoromethanesulfonic acid. Another method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde and trifluoroacetic acid, followed by treatment with trifluoromethanesulfonic acid.
科学的研究の応用
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been studied for its potential use in scientific research, particularly in the field of materials science. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has also been used as a photosensitizer in the development of photodynamic therapy for the treatment of cancer.
特性
IUPAC Name |
trifluoromethanesulfonate;1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N.CHF3O3S/c1-4-12-23(13-5-1)29-22-30(25-15-6-2-7-16-25)32(26-17-8-3-9-18-26)31-27-19-11-10-14-24(27)20-21-28(29)31;2-1(3,4)8(5,6)7/h1-19,22H,20-21H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPDARFUJJRTLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

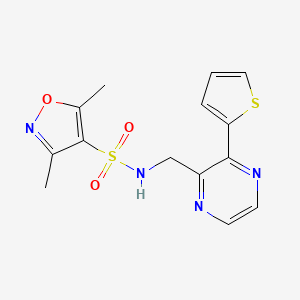
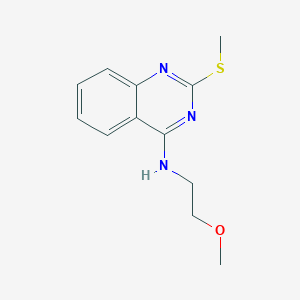
![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)
![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)
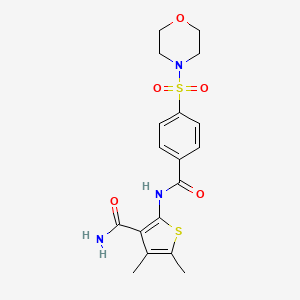


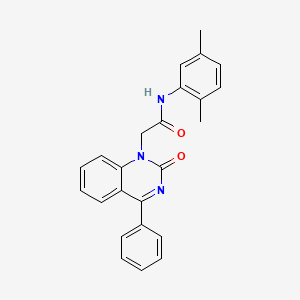
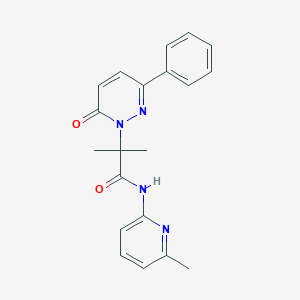
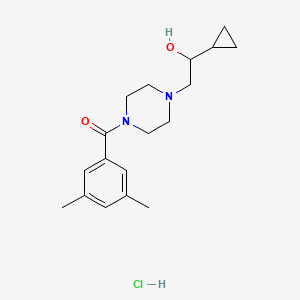
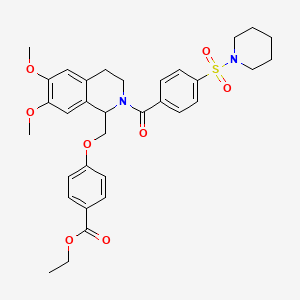
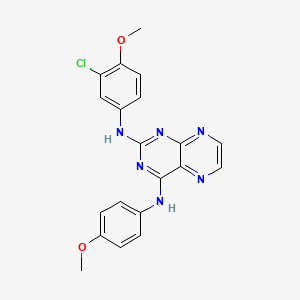
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)